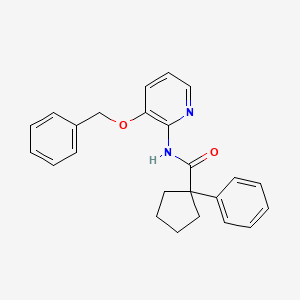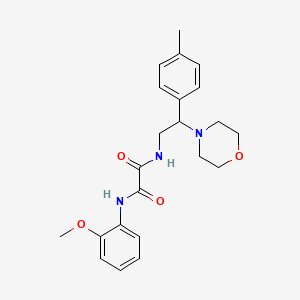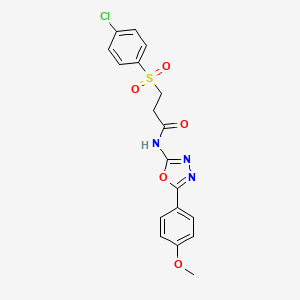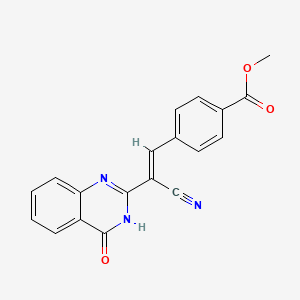![molecular formula C12H13FN2O B2950301 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile CAS No. 2198021-03-1](/img/structure/B2950301.png)
3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile is a chemical compound with the molecular formula C11H11FN2O It is characterized by the presence of a fluoro-substituted benzene ring, a hydroxycyclobutyl group, and an amino-methyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzonitrile Core:
Cyclobutyl Group Introduction: The next step involves the introduction of the 2-hydroxycyclobutyl group. This can be achieved through a cycloaddition reaction or by using a pre-formed cyclobutyl derivative.
Amino-Methyl Linkage Formation: The final step involves the formation of the amino-methyl linkage, which can be achieved through a reductive amination reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-Fluoro-4-{[(2-oxocyclobutyl)amino]methyl}benzonitrile.
Reduction: Formation of 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxycyclobutyl group can influence its overall stability and reactivity. The amino-methyl linkage allows for potential interactions with nucleophilic sites in biological systems, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
3-Fluoro-4-{[(2-hydroxycyclopentyl)amino]methyl}benzonitrile: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
3-Fluoro-4-{[(2-hydroxycyclohexyl)amino]methyl}benzonitrile: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
3-Fluoro-4-{[(2-hydroxycyclopropyl)amino]methyl}benzonitrile: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
3-fluoro-4-[[(2-hydroxycyclobutyl)amino]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-10-5-8(6-14)1-2-9(10)7-15-11-3-4-12(11)16/h1-2,5,11-12,15-16H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWYBNOUZWDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=C(C=C(C=C2)C#N)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol](/img/structure/B2950221.png)


![2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2950225.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2950226.png)
![1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2950227.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2950228.png)
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2950231.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2950232.png)



![3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2950237.png)
